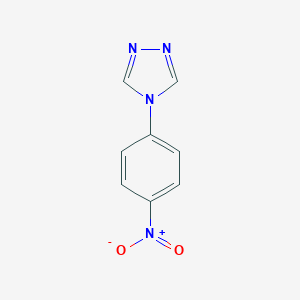

4-(4-nitrophenyl)-4H-1,2,4-triazole

Übersicht

Beschreibung

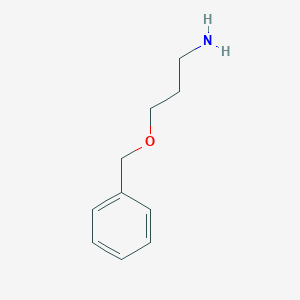

“4-(4-nitrophenyl)-4H-1,2,4-triazole” is likely a derivative of 4-nitrophenol, which is a phenol where the hydrogen para to the hydroxy group has been replaced by a nitro group . It’s used as a precursor for the preparation of various compounds and has been studied for its various applications and effects.

Synthesis Analysis

The synthesis of such compounds often involves nucleophilic aromatic substitution reactions . For instance, 4-nitrophenol is an intermediate in the synthesis of paracetamol, where it is reduced to 4-aminophenol, then acetylated with acetic anhydride .Molecular Structure Analysis

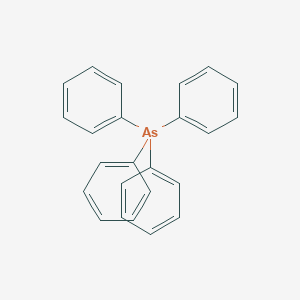

The molecular structure of 4-nitrophenol, a related compound, has been described in various sources . It’s likely that “4-(4-nitrophenyl)-4H-1,2,4-triazole” would have a similar structure, with the addition of a 1,2,4-triazole ring.Chemical Reactions Analysis

The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials . Thousands of researchers have explored their synthesized efficient catalytic nanostructured materials by performing the catalytic reduction of 4-NP .Physical And Chemical Properties Analysis

4-Nitrophenol appears as a white to light yellow crystalline solid . It’s a member of the class of 4-nitrophenols and is a conjugate acid of a 4-nitrophenolate .Wissenschaftliche Forschungsanwendungen

Chromogenic Substrate for Phosphatases

4-(4-Nitrophenyl)-4H-1,2,4-triazole is used as a chromogenic substrate for the determination of acid and alkaline phosphatases . This application is particularly useful in biochemical research where the activity of these enzymes needs to be quantified.

Gas Detection

The compound has been used in the development of an optical sensor for the detection of hydrogen sulfide (H2S) and ethanediamine gases . The sensor is based on the absorption spectrum of tetrakis(4-nitrophenyl)porphyrin (TNPP) immobilized in a Nafion membrane and deposited onto an optical waveguide glass slide .

Esterase and Lipase Activity Assays

4-(4-Nitrophenyl)-4H-1,2,4-triazole can be used as a substrate in assays for esterase and lipase activity . These enzymes are important in various biological processes, and their activity can be indicative of certain health conditions.

Mimicking RNA’s Phosphodiester Bond Hydrolysis

2-Hydroxypropyl 4-nitrophenyl phosphate (HPNP), a derivative of 4-(4-nitrophenyl)-4H-1,2,4-triazole, has been studied for its role in mimicking RNA’s phosphodiester bond hydrolysis. This research is significant in understanding the chemical behavior of RNA.

Safety and Hazards

Wirkmechanismus

Target of Action

Related compounds such as 4-nitrophenyl phosphate have been shown to interact withLow molecular weight phosphotyrosine protein phosphatase and Dual specificity protein phosphatase 23 . These enzymes play crucial roles in cellular signaling pathways, influencing cell growth, differentiation, and metabolism.

Mode of Action

It’s worth noting that nitrophenol-based compounds are often reduced to their corresponding aminophenols . This reduction process can be catalyzed by various nanostructured materials .

Biochemical Pathways

4-nitrophenol, a related compound, is a product of the enzymatic cleavage of several synthetic substrates used to assay various glycosidase enzymes . This suggests that 4-(4-nitrophenyl)-4H-1,2,4-triazole might also influence enzymatic activities and associated biochemical pathways.

Result of Action

The reduction of nitrophenol-based compounds can lead to the formation of aminophenols , which may have various biological effects depending on the cellular context.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-(4-nitrophenyl)-4H-1,2,4-triazole. For instance, the reduction of 4-nitrophenol, a related compound, is influenced by the presence of alcohols in the reaction medium . This suggests that the solvent environment could also impact the activity of 4-(4-nitrophenyl)-4H-1,2,4-triazole.

Eigenschaften

IUPAC Name |

4-(4-nitrophenyl)-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O2/c13-12(14)8-3-1-7(2-4-8)11-5-9-10-6-11/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZERNWUNKACPDHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=NN=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-nitrophenyl)-4H-1,2,4-triazole | |

CAS RN |

16759-47-0 | |

| Record name | 4-(4-Nitrophenyl)-4H-1,2,4-triazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16759-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the luminescent properties of 4-(4-nitrophenyl)-4H-1,2,4-triazole?

A1: The research indicates that the single crystal form of 4-(4-nitrophenyl)-4H-1,2,4-triazole exhibits luminescence. Specifically, it has an excitation wavelength (λex) of 330 nm and an emission wavelength (λem) of 550 nm. [] This suggests its potential use as an intermediate in the development of luminescent materials.

Q2: How is 4-(4-nitrophenyl)-4H-1,2,4-triazole synthesized?

A2: The provided abstract describes a synthesis method involving the reaction of 4-nitroaniline and diformylhydrazine at 150°C for 24 hours. [] Following the reaction, the mixture is cooled, and the precipitate is dissolved in hot methanol. Slow volatilization of the filtrate yields the desired white solid product, 4-(4-nitrophenyl)-4H-1,2,4-triazole, with a reported yield of 85%. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(4-Chlorophenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B91059.png)